Jbj-09-063 hydrochloride
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Overview
Description
JBJ-09-063 hydrochloride: is a mutant-selective allosteric inhibitor of the epidermal growth factor receptor (EGFR). It has shown efficacy in models harboring various EGFR mutations, including L858R, T790M, and C797S . This compound is particularly significant in the treatment of non-small cell lung cancer (NSCLC), which is a leading cause of cancer-related mortality .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of JBJ-09-063 hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization to introduce specific substituents. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods: : Industrial production methods for this compound are also proprietary. it is known that the compound is produced under stringent conditions to ensure high purity and efficacy .
Chemical Reactions Analysis
Types of Reactions: : JBJ-09-063 hydrochloride primarily undergoes substitution reactions due to its functional groups. It is also involved in phosphorylation reactions as it inhibits EGFR phosphorylation .
Common Reagents and Conditions: : Common reagents used in the synthesis and reactions of this compound include organic solvents, catalysts, and specific reagents for introducing functional groups .
Major Products: : The major products formed from the reactions involving this compound are typically phosphorylated proteins, as the compound inhibits EGFR, Akt, and ERK1/2 phosphorylation .
Scientific Research Applications
Chemistry: : In chemistry, JBJ-09-063 hydrochloride is used as a tool compound to study the inhibition of EGFR and its downstream signaling pathways .
Biology: : In biological research, it is used to investigate the role of EGFR mutations in cancer cell proliferation and survival .
Medicine: : In medicine, this compound is being explored as a potential therapeutic agent for treating EGFR-mutant non-small cell lung cancer .
Industry: : In the pharmaceutical industry, this compound is used in the development of targeted cancer therapies .
Mechanism of Action
JBJ-09-063 hydrochloride exerts its effects by selectively inhibiting mutant forms of EGFR. It binds to an allosteric site on the receptor, preventing its activation and subsequent phosphorylation of downstream signaling proteins such as Akt and ERK1/2 . This inhibition disrupts the signaling pathways that promote cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Erlotinib: A first-generation reversible EGFR inhibitor.
Gefitinib: Another first-generation reversible EGFR inhibitor.
Afatinib: A second-generation irreversible EGFR inhibitor.
Osimertinib: A third-generation irreversible EGFR inhibitor.
Uniqueness: : JBJ-09-063 hydrochloride is unique in its ability to selectively inhibit mutant forms of EGFR, including those resistant to other EGFR inhibitors. Its allosteric mechanism of action allows it to overcome resistance mechanisms that limit the efficacy of ATP-competitive inhibitors .
Properties
Molecular Formula |
C31H30ClFN4O3S |
---|---|
Molecular Weight |
593.1 g/mol |
IUPAC Name |
2-(5-fluoro-2-hydroxyphenyl)-2-[5-[4-(1-methylpiperidin-4-yl)phenyl]-3-oxo-1H-isoindol-2-yl]-N-(1,3-thiazol-2-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C31H29FN4O3S.ClH/c1-35-13-10-21(11-14-35)19-2-4-20(5-3-19)22-6-7-23-18-36(30(39)25(23)16-22)28(26-17-24(32)8-9-27(26)37)29(38)34-31-33-12-15-40-31;/h2-9,12,15-17,21,28,37H,10-11,13-14,18H2,1H3,(H,33,34,38);1H |
InChI Key |
WRPISHRFWKJLSS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2=CC=C(C=C2)C3=CC4=C(CN(C4=O)C(C5=C(C=CC(=C5)F)O)C(=O)NC6=NC=CS6)C=C3.Cl |
Origin of Product |
United States |
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